molecular formula C21H29NO2 B1389474 N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline CAS No. 1040681-04-6

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

Cat. No.: B1389474
CAS No.: 1040681-04-6
M. Wt: 327.5 g/mol
InChI Key: RBLIQAWYXKXIOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline involves several steps. The starting materials typically include 2,5-dimethylphenol and 3-isobutoxyaniline. The synthetic route involves the following steps:

    Alkylation: 2,5-dimethylphenol is reacted with an alkylating agent to introduce the propyl group.

    Coupling Reaction: The alkylated product is then coupled with 3-isobutoxyaniline under specific reaction conditions to form the final compound.

Chemical Reactions Analysis

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and aniline moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline can be compared with other similar compounds, such as:

  • N-[2-(2,5-Dimethylphenoxy)ethyl]-3-isobutoxyaniline
  • N-[2-(2,5-Dimethylphenoxy)propyl]-3-methoxyaniline

These compounds share similar structural features but differ in their alkyl or alkoxy substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)propyl]-3-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15(2)14-23-20-8-6-7-19(12-20)22-13-18(5)24-21-11-16(3)9-10-17(21)4/h6-12,15,18,22H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLIQAWYXKXIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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